molecular formula C28H27NO7 B384688 5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384688
M. Wt: 489.5g/mol
InChI Key: HWFHVLFUWRTMFC-SHHOIMCASA-N
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Description

The compound “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features multiple functional groups, including a butoxyphenyl group, a dihydrobenzodioxinylcarbonyl group, a furylmethyl group, and a hydroxy-dihydropyrrolone core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including the formation of the dihydropyrrolone core, the introduction of the butoxyphenyl and furylmethyl groups, and the attachment of the dihydrobenzodioxinylcarbonyl moiety. Typical reaction conditions might include the use of strong bases or acids, organic solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates for various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dihydropyrrolone derivatives, benzodioxinylcarbonyl-containing molecules, and furylmethyl-substituted compounds.

Uniqueness

The uniqueness of “5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H27NO7

Molecular Weight

489.5g/mol

IUPAC Name

(4E)-5-(4-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27NO7/c1-2-3-12-33-20-9-6-18(7-10-20)25-24(27(31)28(32)29(25)17-21-5-4-13-34-21)26(30)19-8-11-22-23(16-19)36-15-14-35-22/h4-11,13,16,25,30H,2-3,12,14-15,17H2,1H3/b26-24+

InChI Key

HWFHVLFUWRTMFC-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CO5

SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CO5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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